2-[Cyano-(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]acetamide
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Overview
Description
2-{CYANO[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETAMIDE is a complex organic compound that features a pyrrolidine ring, a triazine ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{CYANO[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETAMIDE typically involves multiple steps, starting from readily available precursorsThe cyano group is usually introduced through a cyanation reaction, and the final product is obtained after purification steps such as recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Common reagents used in the industrial synthesis include cyanogen bromide, methoxyamine, and pyrrolidine .
Chemical Reactions Analysis
Types of Reactions
2-{CYANO[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-{CYANO[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{CYANO[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Shares a similar structure but differs in the functional groups attached to the core rings.
4-(Pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring and a cyano group but lacks the triazine ring.
Uniqueness
2-{CYANO[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETAMIDE is unique due to its combination of a triazine ring, a pyrrolidine ring, and a cyano group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C11H15N7O2 |
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Molecular Weight |
277.28 g/mol |
IUPAC Name |
2-[cyano-(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]acetamide |
InChI |
InChI=1S/C11H15N7O2/c1-20-11-15-9(17-4-2-3-5-17)14-10(16-11)18(7-12)6-8(13)19/h2-6H2,1H3,(H2,13,19) |
InChI Key |
ANLOZBZMUAVDFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N(CC(=O)N)C#N)N2CCCC2 |
Origin of Product |
United States |
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